Hexafluoro-2,2-diphenylpropane
Overview
Description
Hexafluoro-2,2-diphenylpropane is an organic compound with the molecular formula C15H10F6. It is characterized by the presence of six fluorine atoms attached to a central carbon atom, which is also bonded to two phenyl groups. This compound is known for its unique chemical properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexafluoro-2,2-diphenylpropane can be synthesized from methanesulfonic acid, trifluoro-, [2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]di-4,1-phenylene ester. The reaction involves the use of specific catalysts and controlled conditions to ensure the proper formation of the compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes are optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Hexafluoro-2,2-diphenylpropane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated aromatic compounds .
Scientific Research Applications
Hexafluoro-2,2-diphenylpropane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying molecular interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which hexafluoro-2,2-diphenylpropane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Hexafluoro-2,2-diphenylpropane can be compared with other similar compounds, such as:
Hexafluoroisopropylidene bisphenol A (HFIP-BPA): Similar in structure but with different functional groups.
Hexafluorobenzene: Contains six fluorine atoms attached to a benzene ring, differing in its overall structure and properties.
Uniqueness: this compound is unique due to its specific arrangement of fluorine atoms and phenyl groups, which confer distinct chemical and physical properties .
Properties
IUPAC Name |
(1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-yl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6/c16-14(17,18)13(15(19,20)21,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTSORNHIUMCGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555022 | |
Record name | 1,1'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20555022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83558-76-3 | |
Record name | 1,1'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20555022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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